MARCKS Peptide(151-175), Phosphorylated

Catalog No.
S1885850
CAS No.
M.F
C₁₄₇H₂₄₆N₄₁O₄₀P₃
M. Wt
3320.80
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MARCKS Peptide(151-175), Phosphorylated

Product Name

MARCKS Peptide(151-175), Phosphorylated

Molecular Formula

C₁₄₇H₂₄₆N₄₁O₄₀P₃

Molecular Weight

3320.80

Description

MARCKS Peptide(151-175), Phosphorylated is a phosphorylated peptide corresponding to the basic effector domain of myristoylated alanine-rich protein kinase C substrate protein (MARCKS). Phosphorylation of MARCKS Peptide (151-175) reverses its inhibition of phospholipase C (PLC)-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

MARCKS Peptide (151-175), Phosphorylated is a specific segment of the Myristoylated Alanine-Rich C Kinase Substrate protein, which plays a crucial role in cellular signaling pathways. This peptide corresponds to the basic effector domain of the MARCKS protein, which is known for its involvement in various cellular processes, including cell motility, proliferation, and differentiation. The phosphorylated form of this peptide enhances its interaction with Protein Kinase C, making it a significant substrate in biochemical assays and studies related to signal transduction pathways .

The primary chemical reaction involving MARCKS Peptide (151-175), Phosphorylated is its phosphorylation by Protein Kinase C. This reaction can be summarized as follows:

MARCKS Peptide+ATPProtein Kinase CPhosphorylated MARCKS Peptide+ADP+Pi\text{MARCKS Peptide}+\text{ATP}\xrightarrow{\text{Protein Kinase C}}\text{Phosphorylated MARCKS Peptide}+\text{ADP}+\text{Pi}

In this reaction, adenosine triphosphate (ATP) donates a phosphate group to the serine residues within the peptide, resulting in a phosphorylated product that can engage in further signaling cascades .

The phosphorylated MARCKS Peptide (151-175) exhibits several biological activities:

  • Signal Transduction: It acts as a substrate for Protein Kinase C, which is pivotal in various signaling pathways that regulate cell growth and differentiation.
  • Membrane Binding: The myristoylation of the peptide enhances its affinity for membrane structures, influencing cellular processes such as vesicle trafficking and cytoskeletal organization.
  • Cellular Motility: Through its interactions with actin and other cytoskeletal components, this peptide plays a role in cell movement and shape changes .

MARCKS Peptide (151-175), Phosphorylated can be synthesized using solid-phase peptide synthesis techniques. This method involves:

  • Coupling Amino Acids: Sequentially adding protected amino acids to a solid support.
  • Deprotection: Removing protective groups to allow for the next amino acid coupling.
  • Cleavage: Detaching the synthesized peptide from the solid support.
  • Phosphorylation: Introducing phosphate groups using specific kinases or chemical phosphorylation methods.

This approach ensures high purity and yield of the phosphorylated peptide .

MARCKS Peptide (151-175), Phosphorylated has several applications in research and clinical settings:

  • Biochemical Assays: Used as a substrate in assays for Protein Kinase C activity.
  • Cell Biology Studies: Investigating the role of MARCKS in cell signaling and motility.
  • Drug Development: Potential target for therapeutic interventions in diseases where MARCKS is implicated, such as cancer and neurological disorders .

Interaction studies involving MARCKS Peptide (151-175), Phosphorylated focus on its binding with Protein Kinase C and other cellular proteins. Techniques such as surface plasmon resonance and co-immunoprecipitation are commonly employed to elucidate these interactions. These studies reveal that phosphorylation significantly alters the binding affinities and functional outcomes of the peptide's interactions within cellular contexts .

Several compounds share structural or functional similarities with MARCKS Peptide (151-175), Phosphorylated. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Myristoylated Alanine-Rich C Kinase Substrate (1-15)Shorter sequence; involved in similar pathwaysLess extensive biological activity
Protein Kinase A SubstrateDifferent kinase specificity; involved in different signaling pathwaysTargets different cellular processes
Calmodulin-dependent Protein KinaseInvolved in calcium signaling; shares some substrate characteristicsUnique calcium-binding properties

MARCKS Peptide (151-175), Phosphorylated is unique due to its specific phosphorylation sites that enhance its interaction with Protein Kinase C, distinguishing it from other substrates that may not exhibit such specificity or affinity .

Nuclear magnetic resonance spectroscopy has provided fundamental insights into the three-dimensional structure and dynamics of the phosphorylated MARCKS peptide spanning residues 151-175 [1]. The effector domain of myristoylated alanine-rich C-kinase substrate exhibits distinct conformational characteristics when examined through high-resolution nuclear magnetic resonance techniques in various membrane-mimetic environments [1].

Structural Characterization in Bicelle Systems

High-resolution nuclear magnetic resonance measurements conducted on the MARCKS effector domain bound to negatively charged phospholipid bicelles have revealed critical information about peptide positioning and orientation [1]. The amide chemical shifts of the peptide vary between 7.9 and 8.5 parts per million when bound to bicelles, indicating the absence of regular secondary or tertiary structure [1]. The phenylalanine aromatic chemical shifts range from 7.1 to 7.3 parts per million, demonstrating minimal variation consistent with the unstructured nature of the peptide [1].

Nuclear Overhauser effect spectroscopy experiments have demonstrated intermolecular interactions between the peptide and bicelle lipids [1]. Selective excitation techniques employed in omega-2-selective nuclear Overhauser effect spectroscopy reveal crosspeaks between phenylalanine aromatic protons and lipid acyl chain methylenes at positions 4-13 [1]. These crosspeaks appear at short mixing times of 50 and 100 milliseconds, indicating close proximity of less than 5 angstroms between aromatic residues and hydrocarbon chains [1].

Membrane Penetration and Positioning

Paramagnetic enhancement studies using molecular oxygen have provided quantitative data on the membrane insertion depth of the MARCKS peptide [1]. The effect of 17 atmospheres of molecular oxygen on proton spin-lattice relaxation rates demonstrates that phenylalanine aromatic protons experience relaxation enhancement similar to protons in the upper portion of lipid acyl chains [1]. This positioning places the aromatic rings between acyl chain carbon-4 and carbon-9 positions, several angstroms within the lipid hydrocarbon region [1].

Amide-water proton exchange rate measurements reveal that the peptide backbone remains accessible to water molecules when bound to bicelles [1]. Exchange rates show minimal reduction compared to solution conditions, with bicelle-bound peptide exhibiting rates of 13-15 inverse seconds compared to 13-22 inverse seconds in aqueous solution [1]. These findings indicate that the amide groups reside at or near the bilayer surface in an interfacial region accessible to water [1].

Conformational Dynamics and Flexibility

The MARCKS effector domain demonstrates significant conformational flexibility in both solution and membrane-bound states [2]. Crystal structure analysis of the calmodulin-binding domain peptide in complex with calcium-calmodulin reveals that the domain assumes a flexible conformation [2]. The structure shows that the hydrophobic pocket of the calmodulin amino-terminal lobe, commonly observed in other calcium-calmodulin-target peptide complexes, is not involved in the interaction [2].

Nuclear magnetic resonance studies indicate that the peptide lacks stable secondary structure elements [3]. Circular dichroism spectroscopy confirms the absence of significant alpha-helical or beta-sheet content, with the peptide exhibiting characteristics of an extended, unstructured conformation [3]. Phosphorylation-induced structural changes create a more compact structure compared to the extended conformation of the unphosphorylated form [3].

Phosphorylation-Induced Structural Rearrangements

Phosphorylation of the MARCKS effector domain induces significant conformational changes that alter the peptide's membrane binding properties and biological function [3]. The introduction of negatively charged phosphate groups at serine residues creates both local and global structural rearrangements that modify the peptide's three-dimensional organization [3].

Local Conformational Changes

Phosphorylation of serine residues at positions 152, 156, and 163 introduces negative charges that disrupt the extended conformation characteristic of the unphosphorylated peptide [3]. Nuclear magnetic resonance analysis reveals that phosphorylated MARCKS peptide assumes a more compact structure compared to the extended configuration of the unphosphorylated form [3]. This structural compaction results from intramolecular electrostatic interactions between the newly introduced phosphate groups and positively charged lysine residues [3].

Circular dichroism spectroscopy studies demonstrate measurable changes in the peptide's secondary structure content upon phosphorylation [6]. The phosphorylated form exhibits altered spectral characteristics consistent with increased structural constraint and reduced conformational flexibility [6]. Molecular dynamics simulations confirm that phosphorylation creates a boat-like conformation where the peptide adopts a more rigid three-dimensional arrangement [6].

Global Structural Reorganization

The phosphorylation-induced structural changes extend beyond local modifications to encompass global peptide reorganization [3]. Distance measurements between terminal lysine residues show significant reduction in the phosphorylated state, with end-to-end distances decreasing from approximately 60 angstroms to 50 angstroms [6]. This compaction reflects the transition from an extended membrane-associated conformation to a more globular cytosolic structure [6].

Computational analysis reveals that phosphorylation alters the distribution of hydrophobic phenylalanine residues within the peptide structure [6]. In the unphosphorylated state, these aromatic residues orient toward membrane insertion, while phosphorylation promotes their burial within the peptide core through intramolecular interactions [6]. This reorganization contributes to the reduced membrane affinity of the phosphorylated form [6].

Membrane Binding Affinity Modulation

Phosphorylation dramatically reduces the membrane binding affinity of the MARCKS effector domain through multiple mechanisms [7]. The introduction of negative charges decreases the net positive charge from +13 to +7, directly weakening electrostatic attraction to anionic membrane surfaces [7]. Additionally, the conformational compaction reduces the effective contact area between the peptide and membrane interface [7].

Experimental measurements demonstrate that phosphorylation decreases the apparent dissociation constant by more than 10-fold [7]. Fluorescence anisotropy assays reveal binding constants in the micromolar range for phosphorylated peptide compared to nanomolar affinities for the unphosphorylated form [8]. This affinity reduction correlates with decreased phosphatidylinositol 4,5-bisphosphate sequestration and enhanced peptide mobility within cellular environments [7].

Phosphorylation StateNet ChargeMembrane Binding AffinityStructural Characteristics
Unphosphorylated+13High (nanomolar range)Extended, membrane-penetrating
Phosphorylated+7Low (micromolar range)Compact, reduced membrane contact

Functional Implications of Structural Changes

The phosphorylation-induced structural rearrangements have profound implications for MARCKS peptide function in cellular signaling [7]. The conformational transition from extended to compact structure facilitates translocation from membrane to cytosolic compartments [7]. This relocalization releases sequestered phosphatidylinositol 4,5-bisphosphate molecules, making them available for phospholipase C-mediated hydrolysis and downstream signaling events [7].

The structural changes also modify the peptide's interactions with other cellular proteins [9]. In the phosphorylated state, the peptide exhibits altered binding to actin filaments and reduced capacity for cross-linking cytoskeletal elements [3]. These modifications contribute to changes in cell morphology and membrane dynamics associated with MARCKS phosphorylation [9].

Sequence

One Letter Code: KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK

Dates

Modify: 2023-07-21

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